Mal-PEG1-Bromide

PROTAC Design Linker Length Optimization Ternary Complex Formation

Mal-PEG1-Bromide is the shortest commercially available, non-cleavable heterobifunctional PEG linker critical for PROTAC and ADC development where minimal linker length is paramount to ensure proper ternary complex geometry. Substituting with longer PEG homologues risks abolishing target ubiquitination due to altered inter-ligand distance; the specific bromide leaving group provides balanced nucleophilic substitution reactivity (C-Br BDE ~276 kJ/mol) not replicated by chloride or iodide analogs. For applications demanding a compact spacer with orthogonal maleimide-thiol and bromide-amine reactivity, this ≥98% pure compound (soluble in DMF/DMSO) ensures reproducible bioconjugation and scalable synthesis.

Molecular Formula C8H10BrNO3
Molecular Weight 248.07 g/mol
Cat. No. B608826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG1-Bromide
SynonymsMal-PEG1-Bromide
Molecular FormulaC8H10BrNO3
Molecular Weight248.07 g/mol
Structural Identifiers
InChIInChI=1S/C8H10BrNO3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6H2
InChIKeyRMLXDIKYASQPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG1-Bromide: Essential Heterobifunctional PEG Linker for Targeted Bioconjugation and PROTAC Synthesis


Mal-PEG1-Bromide (CAS 1823885-81-9), chemically designated as 1-[2-(2-bromoethoxy)ethyl]-1H-pyrrole-2,5-dione, is a non-cleavable, heterobifunctional polyethylene glycol (PEG) linker of the shortest commercially available PEG1 length [1]. It incorporates a thiol-reactive maleimide group at one terminus and a highly effective bromide leaving group at the other, enabling sequential, chemoselective bioconjugation in both PROTAC (PROteolysis TArgeting Chimera) development and antibody-drug conjugate (ADC) intermediate synthesis [2]. With a molecular weight of 248.07 g/mol, a defined formula of C8H10BrNO3, and typical commercial purities of ≥98%, this compound provides a precise, minimal-length spacer critical for applications where excessive linker flexibility or steric bulk would compromise ternary complex formation or conjugate function .

Why Mal-PEG1-Bromide Cannot Be Simply Replaced by Other PEG Linkers or Halide Derivatives


Substituting Mal-PEG1-Bromide with longer PEG homologues (e.g., PEG2, PEG3, PEG4) or alternative halide linkers (e.g., chloride or iodide derivatives) fundamentally alters the spatial, kinetic, and thermodynamic parameters of the intended bioconjugation. PEG linker length is a critical determinant of PROTAC ternary complex geometry and degradation efficiency [1]. A change of even one ethylene glycol unit can shift the optimal inter-ligand distance, potentially abolishing productive ubiquitination [2]. Furthermore, the specific leaving group ability of the bromide atom dictates the rate of nucleophilic substitution, impacting both reaction yield and purity . The unique combination of the shortest PEG spacer and the balanced reactivity of the bromide leaving group in Mal-PEG1-Bromide is not replicated by any single commercially available analog, making generic substitution a significant risk to experimental reproducibility and project timelines. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of Mal-PEG1-Bromide: Comparative Data for Informed Procurement


PEG Linker Length: Minimal Spacer, Maximal Control Over PROTAC Ternary Complex Geometry

Mal-PEG1-Bromide provides a single ethylene glycol unit (PEG1) as a spacer, the shortest commercially available length in the Mal-PEG-Br series. This minimal length is critical for applications where a compact, rigid linker is required to maintain precise inter-ligand distance. In contrast, longer linkers like Mal-PEG4-Bromide or Mal-PEG8-Bromide introduce increased conformational entropy and a larger end-to-end distance (often >3 nm for PEG4 and longer), which can prevent productive ternary complex formation in PROTACs with closely situated binding pockets [1]. The selection of Mal-PEG1-Bromide over its longer counterparts directly addresses the risk of linker-induced inactivity in sterically constrained systems.

PROTAC Design Linker Length Optimization Ternary Complex Formation

Leaving Group Reactivity: Bromide Offers a Controlled Kinetic Window for Efficient Substitution

The bromide (Br) leaving group in Mal-PEG1-Bromide is specifically selected for its intermediate reactivity in nucleophilic substitution (SN2) reactions. Its carbon-bromine bond dissociation energy (BDE) of approximately 276 kJ/mol [1] positions it between the less reactive chloride (C-Cl BDE ≈ 327 kJ/mol) and the more labile iodide (C-I BDE ≈ 240 kJ/mol) [2]. This balanced reactivity allows for efficient, high-yielding conjugation with common nucleophiles (e.g., amines, thiolates) under standard laboratory conditions without the premature decomposition or side reactions associated with more reactive halides like iodide. The bromide group is explicitly described as a 'very good leaving group' by multiple vendors .

Nucleophilic Substitution Leaving Group Ability Bioconjugation Kinetics

Solubility Profile: Defined Organic Solvent Compatibility for Streamlined Synthesis

Mal-PEG1-Bromide exhibits a defined solubility profile in key organic solvents essential for bioconjugation and small-molecule synthesis. It is explicitly soluble in DMSO, DCM, and DMF . This contrasts with longer PEG linkers, which often demonstrate increased aqueous solubility that can complicate water-sensitive reactions or necessitate challenging solvent extractions. The reliable solubility of Mal-PEG1-Bromide in these aprotic solvents ensures compatibility with standard anhydrous reaction conditions, a critical factor for maintaining the integrity of the maleimide group prior to its intended reaction with a thiol .

Solubility Reaction Medium Organic Solvents

Commercial Purity: Consistent ≥98% Purity Reduces Experimental Variability

Mal-PEG1-Bromide is commercially available with a guaranteed purity of ≥98% from multiple major chemical suppliers, including MedChemExpress, InvivoChem, and Aladdin [REFS-1, REFS-2]. This high and consistent purity is essential for stoichiometry-sensitive bioconjugation reactions, where the presence of even small amounts of impurities (e.g., hydrolyzed maleimide, PEG oligomers) can significantly reduce conjugation efficiency and lead to heterogeneous products. While other Mal-PEG-Br variants are also offered at high purities, the consistent reporting of ≥98% for this specific compound across vendors provides a reliable benchmark for procurement and experimental planning.

Purity Quality Control Reproducibility

Optimized Use Cases for Mal-PEG1-Bromide Based on Validated Differentiation


Synthesis of PROTACs for Targets with Sterically Constrained or Closely Apposed Binding Pockets

Mal-PEG1-Bromide is the optimal linker for PROTAC projects where the target protein's binding site and the E3 ligase recruitment site are in close proximity. The minimal PEG1 spacer prevents the excessive flexibility that would otherwise allow the two warheads to adopt an unproductive, extended conformation, thereby maximizing the probability of forming a stable, catalytically active ternary complex. This application directly leverages the evidence that PEG1 is the shortest commercially available linker length in this class, as established in Evidence Item 1 [1].

Two-Step, One-Pot Bioconjugation of Thiol-Containing Biomolecules to Amine-Containing Payloads

The orthogonal reactivity of the maleimide (thiol-specific) and bromide (good leaving group for nucleophiles) groups enables a streamlined, two-step conjugation protocol. First, the maleimide is reacted with a thiol-containing protein or peptide at pH 6.5-7.5 to form a stable thioether bond. Subsequently, the exposed bromide terminus is used for a nucleophilic substitution with an amine-containing payload (e.g., a cytotoxic drug, a fluorescent dye). The intermediate reactivity of the bromide leaving group, as quantified by its ~276 kJ/mol C-Br BDE in Evidence Item 2, ensures efficient substitution without the need for harsh conditions or catalysts .

Synthesis of Well-Defined, Minimal-Length ADC Intermediates

In ADC development, where maintaining a compact drug-to-antibody ratio (DAR) and minimizing linker-related aggregation are paramount, Mal-PEG1-Bromide serves as a crucial building block. It provides the shortest possible, non-cleavable PEG spacer for attaching a maleimide-functionalized antibody to a drug-linker construct, thereby reducing the overall hydrodynamic radius of the conjugate and potentially improving tumor penetration. The compound's defined solubility in DMF and DMSO (Evidence Item 3) and high commercial purity (Evidence Item 4) are essential for the reproducible, scalable synthesis of these high-value bioconjugates [2].

Creation of Minimal-Length PEG Spacers for Surface Functionalization of Nanoparticles

For applications requiring dense surface functionalization of nanoparticles (e.g., gold nanoparticles, quantum dots) with biomolecules, Mal-PEG1-Bromide provides a compact tether. Its short length minimizes the 'corona' effect and reduces non-specific protein adsorption compared to longer PEG chains, while the bromide group facilitates efficient coupling to amine-modified nanoparticle surfaces. The controlled reactivity of the bromide group (Evidence Item 2) allows for fine-tuning of surface coverage, a critical parameter for maintaining nanoparticle colloidal stability and biological activity [REFS-1, REFS-2].

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